molecular formula C8H15NO3 B13421676 Teloidine CAS No. 575-62-2

Teloidine

Cat. No.: B13421676
CAS No.: 575-62-2
M. Wt: 173.21 g/mol
InChI Key: AIZXMYKYXXDPTI-UPGAHCIJSA-N
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Description

Teloidine is an organic compound that belongs to the class of aromatic amines. It is structurally similar to aniline, with a methyl group substituted onto the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Teloidine can be synthesized through several methods. One common method involves the reduction of nitrotoluene. For example, p-toluidine can be obtained from the reduction of p-nitrotoluene using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitrotoluene. This process is carried out in large reactors where nitrotoluene is exposed to hydrogen gas under high pressure and temperature, with a suitable catalyst to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Teloidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Teloidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which teloidine exerts its effects involves its interaction with various molecular targets. In biological systems, this compound binds to nucleic acids, staining tissues rich in DNA and RNA. This binding is facilitated by the compound’s affinity for acidic tissue components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Teloidine’s unique properties, such as its specific staining capabilities and its role as a precursor in various chemical syntheses, distinguish it from other similar compounds. Its ability to selectively bind to nucleic acids makes it particularly valuable in biological and medical research .

Properties

CAS No.

575-62-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(1S,5R,6R,7S)-8-methyl-8-azabicyclo[3.2.1]octane-3,6,7-triol

InChI

InChI=1S/C8H15NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h4-8,10-12H,2-3H2,1H3/t4?,5-,6+,7-,8+

InChI Key

AIZXMYKYXXDPTI-UPGAHCIJSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@@H]([C@@H]2O)O)O

Canonical SMILES

CN1C2CC(CC1C(C2O)O)O

Origin of Product

United States

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